molecular formula C10H22N2O3 B13483882 tert-Butyl (5-(hydroxyamino)pentyl)carbamate

tert-Butyl (5-(hydroxyamino)pentyl)carbamate

Cat. No.: B13483882
M. Wt: 218.29 g/mol
InChI Key: VWILHUIZCSTUCW-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxyamino)pentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxyamino group, and a pentyl chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(hydroxyamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as the solvent . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amine to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of non-metallic regenerable reagents and catalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), enables efficient conversion of low-concentration CO2 into carbamates .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(hydroxyamino)pentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (for deprotection), palladium catalysts (for cross-coupling reactions), and various oxidizing or reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (5-(hydroxyamino)pentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxyamino)pentyl)carbamate involves the formation of a stable carbamate group, which protects the amine from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to strong acids, such as trifluoroacetic acid, the carbamate group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-(hydroxyamino)pentyl)carbamate is unique due to its combination of a hydroxyamino group and a pentyl chain, which provides additional functionality and versatility in chemical synthesis. Its stability and ease of removal make it a valuable tool in organic chemistry .

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxyamino)pentyl]carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)11-7-5-4-6-8-12-14/h12,14H,4-8H2,1-3H3,(H,11,13)

InChI Key

VWILHUIZCSTUCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNO

Origin of Product

United States

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